Lactulose-13C is a stable isotope-labeled form of lactulose, a synthetic disaccharide composed of fructose and galactose. It is primarily used in scientific research, particularly in studies of carbohydrate metabolism and gastrointestinal health. Lactulose itself is produced from lactose through isomerization processes, and the incorporation of carbon-13 allows for enhanced tracking in metabolic studies.
Lactulose is derived from lactose, which is found in milk. The synthesis of lactulose involves enzymatic or chemical processes that convert lactose into lactulose through isomerization. Lactulose-13C can be synthesized using similar methods but with the substitution of carbon-12 with carbon-13 in the glucose or galactose moiety.
Lactulose-13C is classified as a synthetic carbohydrate and a labeled compound used in metabolic studies. It falls under the broader category of oligosaccharides and is recognized for its prebiotic properties.
The synthesis of lactulose typically employs two main methods: chemical synthesis and enzymatic synthesis.
The enzymatic process generally operates at a temperature of 50°C and a pH of approximately 4.5, with varying molar ratios of fructose to lactose to optimize yield . The use of immobilized enzymes can also enhance the efficiency of the process.
Lactulose-13C has the same molecular formula as lactulose, , but with one or more carbon atoms replaced by carbon-13 isotopes. The structure consists of a β-D-fructofuranose unit linked to a D-galactopyranose unit via a β(1→4) glycosidic bond.
The molecular weight of lactulose-13C varies depending on the specific isotopic labeling but generally remains around 342.3 g/mol for typical lactulose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly carbon-13 NMR, can be employed to analyze the structural characteristics and confirm isotopic labeling .
Lactulose undergoes several chemical reactions, primarily hydrolysis and fermentation:
The stability of lactulose under various pH conditions influences its reactivity. For instance, it remains stable at neutral pH but degrades under highly alkaline or acidic conditions.
Lactulose functions primarily as a prebiotic, promoting the growth of beneficial gut bacteria while inhibiting pathogenic strains. Upon ingestion, it reaches the colon undigested where it is fermented by gut microbiota.
Studies have shown that lactulose increases the production of short-chain fatty acids like acetate and butyrate, which are crucial for colonic health and have systemic benefits . Its osmotic properties also help in alleviating constipation by increasing water content in the stool.
Relevant analyses include NMR spectroscopy for structure confirmation and chromatographic techniques for purity assessment.
Lactulose-13C has significant applications in scientific research:
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